molecular formula C10H12FNO3 B8336816 4-Fluoro-2-methyl-5-nitrophenyl 1-methylethyl ether

4-Fluoro-2-methyl-5-nitrophenyl 1-methylethyl ether

Cat. No.: B8336816
M. Wt: 213.21 g/mol
InChI Key: KASWPUCUTNLWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methyl-5-nitrophenyl 1-methylethyl ether is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

1-fluoro-5-methyl-2-nitro-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H12FNO3/c1-6(2)15-10-5-9(12(13)14)8(11)4-7(10)3/h4-6H,1-3H3

InChI Key

KASWPUCUTNLWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(C)C)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-2-methyl-5-nitrophenol (D16) (0.85 mmol, 145 mg) in tetrahydrofuran (5 mL) was treated with 2-propanol (0.85 mmol, 51.1 mg, 1 eq), diphenyl-2-pyridylphosphine (1.28 mmol, 335.7 mg, 1.5 eq) and di-tert-butyl azodicarboxylate (1.28 mmol, 293.5 mg, 1.5 eq) under argon at room temperature. The mixture was stirred for 3 h then a solution of hydrogen chloride in ether (1M) was added and the mixture was stirred for 1 h. A gummy precipitate appeared. The mixture was concentrated under reduced pressure and the residue was dissolved in ether, washed twice with 5M aqueous hydrogen chloride solution for 30 min then washed twice with 10% aqueous sodium carbonate solution. The organic (ether) phase was dried and concentrated under reduced pressure to give a residue which was purified by chromatography on silica (ethyl acetate/petrol ether) to give the title compound as a pale yellow solid (0.53 mmol, 115 mg, 63% yield).
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
51.1 mg
Type
reactant
Reaction Step One
Quantity
335.7 mg
Type
reactant
Reaction Step One
Quantity
293.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

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